molecular formula C29H23N3O6S3 B375127 dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate

dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate

Cat. No.: B375127
M. Wt: 605.7g/mol
InChI Key: TVMNESPHXWYBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate is a complex organic compound with the molecular formula C29H23N3O6S3 and a molecular weight of 605.715 g/mol . This compound is notable for its intricate structure, which includes a thieno[2,3-d]pyrimidine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate involves multiple stepsThe final step involves the esterification of the carboxyl groups to form the dimethyl ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

Scientific Research Applications

dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

When compared to similar compounds, dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate stands out due to its unique thieno[2,3-d]pyrimidine core. Similar compounds include:

Properties

Molecular Formula

C29H23N3O6S3

Molecular Weight

605.7g/mol

IUPAC Name

dimethyl 3-methyl-5-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C29H23N3O6S3/c1-16-21(27(35)37-2)25(41-23(16)28(36)38-3)30-20(33)15-40-29-31-24-22(19(14-39-24)17-10-6-4-7-11-17)26(34)32(29)18-12-8-5-9-13-18/h4-14H,15H2,1-3H3,(H,30,33)

InChI Key

TVMNESPHXWYBPM-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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